molecular formula C19H20N2O3 B2591543 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 922108-25-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Cat. No.: B2591543
CAS No.: 922108-25-6
M. Wt: 324.38
InChI Key: WWKBMIWQXVEYNG-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a synthetic small molecule based on the dibenzo[b,f][1,4]oxazepine scaffold, a structure of significant interest in medicinal chemistry and neuroscience research . Compounds featuring this core structure have been extensively studied for their ability to interact with key neurological targets, primarily through the blockade of voltage-gated sodium channels . This mechanism is known to stabilize hyperexcited neuronal membranes, inhibit repetitive neuron firing, and modulate synaptic transmission, making related compounds valuable tools for investigating central nervous system (CNS) function . This molecule is specifically designed for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound in various in vitro assays to explore its biophysical properties and binding affinity. Its high purity makes it suitable for high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel modulators of neuronal excitability. The structural features of the dibenzo[b,f][1,4]oxazepine core, particularly the 10-ethyl-11-oxo moiety, are associated with defined pharmacokinetic profiles in related molecules, suggesting this compound may be a relevant probe for pre-clinical pharmacological studies . Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-21-15-7-5-6-8-17(15)24-16-10-9-13(11-14(16)19(21)23)20-18(22)12(2)3/h5-12H,4H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKBMIWQXVEYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the ethyl and isobutyramide groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system, affecting neurotransmission.

Comparison with Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Thiazepine

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the central heterocycle significantly alters electronic and steric properties. For example:

  • Thiazepine analogs (e.g., ML304 and SBI-0797750) exhibit enhanced binding to targets like glucose-6-phosphate dehydrogenase (G6PD), with SBI-0797750 showing a 25-fold increase in potency (IC50 = 35.6 nM) compared to ML276 (IC50 = 889 nM) due to optimized substituents .
  • Oxazepine derivatives , such as the target compound, may offer improved metabolic stability over thiazepines due to reduced susceptibility to oxidation. However, sulfur-containing analogs often display higher receptor affinity in neurological targets (e.g., D2 dopamine receptors) .

Table 1: Core Heterocycle Comparison

Compound Class Example Compound Key Feature Biological Activity (IC50) Reference
Dibenzooxazepine Target compound Oxygen in heterocycle Not reported
Dibenzothiazepine ML304 Sulfur in heterocycle G6PD inhibition (190 nM)
Dibenzothiazepine SBI-0797750 Optimized substituents G6PD inhibition (35.6 nM)
A. Amide/Acetamide Substituents

The position and nature of amide substituents critically influence activity:

  • C2 vs. C7/C8 Substitution : The target compound’s isobutyramide at C2 contrasts with C7/C8-substituted analogs (e.g., N-(dibenzoxazepin-7-yl)-2-phenylacetamide derivatives in ). Substitution at C7/C8 often enhances steric bulk, affecting receptor binding .
  • Aromatic vs. Aliphatic Groups : Aromatic acetamides (e.g., 4-fluorophenyl in compound 8c, 83% yield) show higher synthetic yields and potency compared to aliphatic groups like isobutyramide, likely due to π-π interactions with targets .

Table 2: Substituent Impact on Yield and Activity

Compound Substituent Yield Key Activity Reference
Target compound C2-isobutyramide Not reported Unknown N/A
8c () C7-(4-fluorophenyl)acetamide 83% Not reported (high yield suggests stability)
8e () C7-(4-chlorophenyl)acetamide 57% Not reported
(R)-58 () C8-(4-cyanobenzyl)carboxamide Not reported D2 receptor antagonist
B. Chirality and Stereochemical Effects

Enantiomer separation (e.g., via chiral HPLC in ) highlights the importance of stereochemistry. For instance, (R)-enantiomers of dibenzothiazepine carboxamides show superior receptor selectivity over (S)-forms .

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of approximately 342.40 g/mol. The structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may act as selective inhibitors of neurotransmitter receptors. Specifically, derivatives of the dibenzo[b,f][1,4]oxazepine structure have shown inhibition of dopamine D2 receptors, which are crucial in various neurological processes . This inhibition can potentially influence conditions such as schizophrenia and Parkinson's disease.

Pharmacological Studies

Several studies have focused on the pharmacological effects of related compounds:

  • Antidepressant Activity : Compounds within the oxazepine family have been evaluated for their antidepressant effects. A study indicated that these compounds could modulate serotonin levels in the brain, leading to improved mood and reduced anxiety .
  • Antitumor Effects : Some derivatives have exhibited cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Properties : Research has shown that certain oxazepine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

StudyFindingsReference
Antidepressant Effects Demonstrated modulation of serotonin levels leading to reduced anxiety symptoms in animal models.
Cytotoxicity Against Cancer Cells Significant inhibition of cell proliferation in breast cancer cells through apoptosis induction.
Neuroprotection Protection against oxidative stress in neuronal cells, indicating potential for treating neurodegenerative disorders.

Q & A

Basic Synthesis: What are the established synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide?

The compound can be synthesized via carbamate or amide formation reactions. A structurally analogous dibenzoxazepinone derivative, BT2, was prepared by reacting 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (BT3) with diethyl pyrocarbonate under controlled conditions . For the isobutyramide variant, replacing the carbamate-forming reagent (e.g., diethyl pyrocarbonate) with isobutyryl chloride or an activated ester derivative would allow amide bond formation at the 2-position of the dibenzoxazepinone core. Key steps include:

  • Purification : Preparative HPLC is critical for isolating high-purity products, as seen in related dibenzothiazepine derivatives .
  • Yield optimization : Reaction temperature (0°C to room temperature) and stoichiometric ratios of NaH/DMF (used as a base/solvent system) influence yields .

Advanced Synthesis: What challenges arise in optimizing synthetic yields, and how can they be addressed?

Low yields (e.g., 9% in similar dibenzothiazepine syntheses) often result from steric hindrance at the 2-position of the dibenzoxazepinone scaffold and competing side reactions . Methodological solutions include:

  • Activation of the amine precursor : Pre-activation of BT3 with a coupling agent (e.g., HATU or EDCI) before introducing isobutyryl chloride.
  • Solvent optimization : Using polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates.
  • Stepwise purification : Combining column chromatography with preparative HPLC to isolate the target compound from byproducts .

Biological Mechanism: How does this compound modulate inflammatory pathways in endothelial cells?

Structurally related dibenzoxazepinones (e.g., BT2) inhibit IL-1β-inducible ICAM-1 expression in human microvascular endothelial cells (HMEC-1) via dose-dependent suppression of pro-inflammatory signaling (Figure 1C) . Key methodologies to validate this mechanism include:

  • Flow cytometry : Quantify surface ICAM-1 expression after IL-1β stimulation .
  • Dose-response assays : Establish IC₅₀ values for inhibitory activity (e.g., BT2 showed significant inhibition at 10 μM) .
  • Structural analogs : Compare activity with inactive derivatives (e.g., BT3 lacks the carbamate/amide group, rendering it ineffective) to identify critical functional groups .

Structural-Activity Relationship (SAR): Which structural features are essential for anti-inflammatory activity?

The 2-position substitution (amide/carbamate) and the 10-ethyl group on the dibenzoxazepinone core are critical. Evidence from analogs shows:

  • Amide vs. carbamate : BT2 (carbamate) and its amide analogs exhibit similar ICAM-1 inhibition, suggesting both groups stabilize interactions with target proteins .
  • Ethyl group at position 10 : Removal or substitution (e.g., methyl) reduces activity, as seen in BT3 derivatives .
  • Advanced SAR studies : Use NMR and LCMS to confirm substituent effects on conformation and binding (e.g., methoxybenzyl groups in dibenzothiazepines alter pharmacokinetics) .

Analytical Characterization: What methods validate the compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS m/z 421.1217 for a dibenzothiazepine analog) .
  • 1H NMR : Identify key protons (e.g., ethyl group at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
  • LCMS : Monitor purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .

Data Contradictions: How can discrepancies in reported biological activities be resolved?

Discrepancies may arise from differences in cell lines, assay conditions, or compound stability. For example:

  • Cell-specific responses : BT2 inhibits ICAM-1 in HMEC-1 but not in other endothelial lines; validate using standardized cell models .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LCMS .
  • Control experiments : Include structurally inert analogs (e.g., BT3) to confirm target specificity .

Pharmacological Profiling: What in vitro models are suitable for evaluating pharmacokinetics?

  • Hepatic microsomal assays : Assess metabolic stability using liver microsomes (e.g., CYP450 enzymes).
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

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